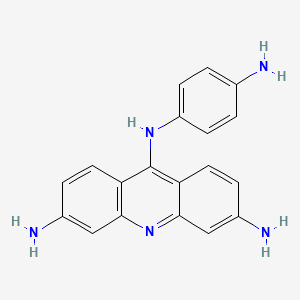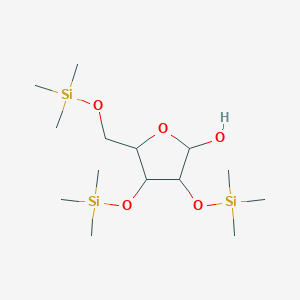
Tris(trimethylsilyl)-D-ribose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(trimethylsilyl)-D-ribose is an organosilicon compound characterized by the presence of three trimethylsilyl groups attached to a D-ribose molecule. The trimethylsilyl groups are known for their chemical inertness and large molecular volume, which makes them useful in various applications . This compound is not naturally occurring and is typically synthesized for specific research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(trimethylsilyl)-D-ribose typically involves the protection of hydroxyl groups in D-ribose using trimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods: The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like trimethylsilyl chloride and imidazole are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of deprotected D-ribose .
Applications De Recherche Scientifique
Tris(trimethylsilyl)-D-ribose has several applications in scientific research:
Mécanisme D'action
The mechanism by which Tris(trimethylsilyl)-D-ribose exerts its effects is primarily through the protection of hydroxyl groups. The trimethylsilyl groups prevent unwanted reactions at these sites, allowing for selective modification of other parts of the molecule. This protection is particularly useful in multi-step organic syntheses where selective reactivity is crucial .
Comparaison Avec Des Composés Similaires
Tris(trimethylsilyl)silane: Used as a radical reducing agent and in hydrosilylation reactions.
Tris(trimethylsilyl)phosphine: Utilized in the synthesis of metal phosphido clusters and as a reagent in organic synthesis.
Trimethylsilyl chloride: Commonly used for the protection of hydroxyl groups in organic synthesis.
Uniqueness: Tris(trimethylsilyl)-D-ribose is unique due to its combination of a carbohydrate backbone with trimethylsilyl protection, making it particularly useful in carbohydrate chemistry and glycosylation reactions. Its stability and reactivity profile distinguish it from other trimethylsilyl-protected compounds .
Propriétés
Numéro CAS |
79744-06-2 |
|---|---|
Formule moléculaire |
C14H34O5Si3 |
Poids moléculaire |
366.67 g/mol |
Nom IUPAC |
3,4-bis(trimethylsilyloxy)-5-(trimethylsilyloxymethyl)oxolan-2-ol |
InChI |
InChI=1S/C14H34O5Si3/c1-20(2,3)16-10-11-12(18-21(4,5)6)13(14(15)17-11)19-22(7,8)9/h11-15H,10H2,1-9H3 |
Clé InChI |
CXBHXAAMTUUWBX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OCC1C(C(C(O1)O)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


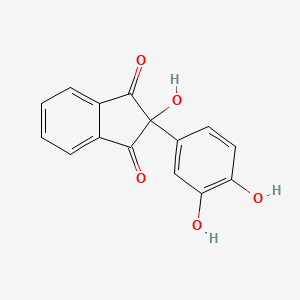
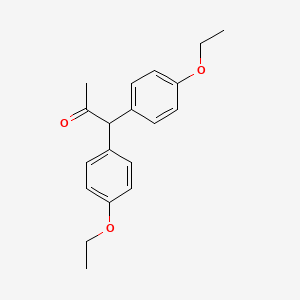


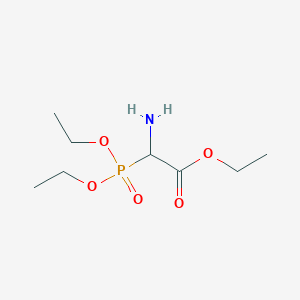
![2-[2-(3H-Indol-3-ylidene)ethylidene]-1-methyl-1,2-dihydroquinoline](/img/structure/B14443127.png)
![Methyl [3-(morpholin-4-yl)propyl]carbamodithioate](/img/structure/B14443130.png)
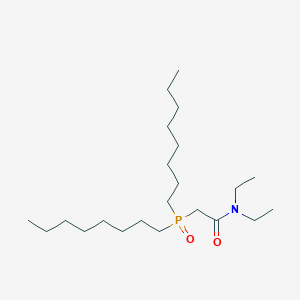
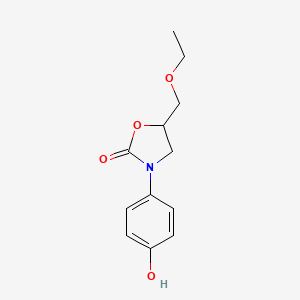
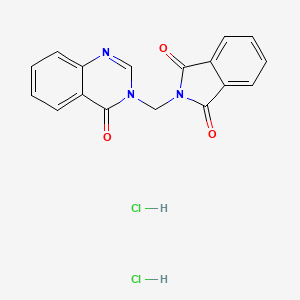

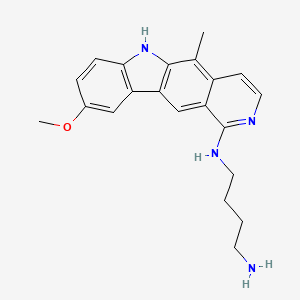
![N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine](/img/structure/B14443197.png)
